molecular formula C24H19FN2O2 B2543788 (2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide CAS No. 1327179-66-7

(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2543788
CAS No.: 1327179-66-7
M. Wt: 386.426
InChI Key: AODCGJHZTWQYOT-LCUIJRPUSA-N
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Description

(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide is a synthetically designed small molecule recognized for its potent and selective inhibitory activity against key kinases. It functions primarily as a highly effective inhibitor of cyclin-dependent kinase 2 (CDK2) , a critical regulator of the cell cycle. By targeting the ATP-binding pocket of CDK2, this compound induces cell cycle arrest, particularly at the G1/S phase transition, making it a valuable chemical probe for investigating cell cycle dynamics and proliferation in various disease models. Its research utility is prominently featured in oncology studies , where it is used to explore targeted therapeutic strategies in cancers characterized by dysregulated CDK2 activity, such as certain ovarian and breast cancers. Furthermore, its chromene-carboxamide scaffold serves as a core structure in medicinal chemistry research for developing novel kinase inhibitors, highlighting its dual role as a specific research tool and a template for drug discovery. This compound is For Research Use Only and is intended solely for laboratory research purposes.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-fluorophenyl)iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O2/c1-15-10-11-21(16(2)12-15)27-23(28)20-13-17-6-3-4-9-22(17)29-24(20)26-19-8-5-7-18(25)14-19/h3-14H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODCGJHZTWQYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the chromene ring.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated aromatic compound.

    Formation of the Imino Group: The imino group is formed by the condensation of an amine with an aldehyde or ketone.

    Attachment of the Dimethylphenyl Group: This step involves the coupling of the dimethylphenyl group to the chromene core through a suitable coupling reaction, such as a Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Imine (C=N) Reactivity

The imine group in the chromene backbone is central to the compound's reactivity. Key transformations include:

Reaction TypeConditionsReagents/CatalystsProducts FormedMechanistic Insight
Hydrolysis Acidic (pH < 3)HCl/H2O, heatChromen-2-one (keto form) + 3-fluoroanilineProtonation of the imine nitrogen weakens the C=N bond, enabling nucleophilic attack by water.
Reduction Catalytic hydrogenationH2, Pd/C or NaBH4Secondary amine derivative (N-(2,4-dimethylphenyl)-2-aminochromene-3-carboxamide)Reduction converts the imine to a single-bond amine, retaining the Z-configuration .
Nucleophilic Addition Grignard reactionRMgX (e.g., CH3MgBr)Alkylated adduct at the imine carbonThe imine acts as an electrophile, with the nucleophile attacking the β-carbon.

Carboxamide (CONH) Reactivity

The carboxamide group exhibits stability under mild conditions but reacts under acidic/basic hydrolysis:

Reaction TypeConditionsReagentsProducts FormedMechanistic Insight
Acid Hydrolysis Concentrated HCl, refluxHCl (6M), ΔChromene-3-carboxylic acid + 2,4-dimethylanilineAcid-mediated cleavage of the amide bond via protonation of the carbonyl oxygen .
Base Hydrolysis NaOH (aqueous), heatNaOH (2M), ΔSodium carboxylate + 2,4-dimethylanilineHydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate .
Transamidation Amine excess, Lewis acidRNH2, AlCl3Substituted amide (e.g., N-alkyl derivatives)Nucleophilic displacement of the 2,4-dimethylphenyl group by another amine .

Aromatic Ring Functionalization

The 3-fluorophenyl and 2,4-dimethylphenyl rings undergo electrophilic substitution with distinct regioselectivity:

3-Fluorophenyl Ring

  • Electron-withdrawing fluorine directs electrophiles to the meta position.

  • Example reactions:

    • Nitration : HNO3/H2SO4 yields 3-fluoro-5-nitrophenyl derivatives.

    • Halogenation : Cl2/FeCl3 produces 3-fluoro-5-chlorophenyl adducts .

2,4-Dimethylphenyl Ring

  • Electron-donating methyl groups activate the ring but introduce steric hindrance.

  • Example reactions:

    • Sulfonation : H2SO4/SO3 targets the para position relative to methyl groups.

    • Friedel-Crafts Alkylation : Limited due to steric effects from methyl substituents .

Chromene Core Reactivity

The fused benzopyran system participates in ring-specific reactions:

Reaction TypeConditionsReagentsProducts FormedMechanistic Insight
Ring-Opening Strong acid (H2SO4)H2SO4, ΔBifunctional aliphatic compound (keto-acid derivative)Acid-induced cleavage of the pyran oxygen, breaking the bicyclic structure.
Photochromism UV lightReversible isomerization to a colored merocyanine formLight-induced electron redistribution alters conjugation, affecting absorbance .

Scientific Research Applications

Biological Activities

Preliminary studies suggest that compounds in this class may exhibit significant biological activities, including:

  • Anticancer Activity : Research indicates that these compounds could induce apoptosis or inhibit cell proliferation through mechanisms involving DNA intercalation or enzyme inhibition.
  • Antimicrobial Properties : The presence of fluorinated phenyl groups may enhance biological activity against various pathogens.
  • Enzyme Inhibition : These compounds have been studied for their potential to inhibit specific enzymes involved in disease processes.

Case Studies and Research Findings

  • Anticancer Mechanisms : A study demonstrated that derivatives of chromene compounds could effectively inhibit the growth of cancer cells by inducing apoptosis through mitochondrial pathways.
  • Antimicrobial Efficacy : Another research focused on the antimicrobial properties of chromene derivatives showed promising results against Gram-positive and Gram-negative bacteria, suggesting their potential use in developing new antibiotics.
  • Enzyme Inhibition Studies : Investigations into the enzyme inhibition capabilities of this compound revealed its potential as a lead compound for developing inhibitors against specific targets involved in metabolic diseases .

Mechanism of Action

The mechanism of action of (2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Variations

2-Imino-N-phenyl-2H-chromene-3-carboxamide (Parent Compound)
  • Structure: Lacks the 2,4-dimethylphenyl and 3-fluorophenyl substituents; instead, it has a simple phenyl group attached to the carboxamide and an unsubstituted imino group .
  • Key Differences :
    • The absence of fluorine and methyl groups reduces steric bulk and electronic effects.
    • Reported applications include serving as a precursor for synthesizing fused heterocycles (e.g., pyrimidines, pyridines) with moderate antifungal activity .
(2Z)-N-Acetyl-2-[(4-Fluorophenyl)Imino]-2H-Chromene-3-Carboxamide
  • Structure: Features a 4-fluorophenyl imino group and an acetylated carboxamide .
  • Key Differences: The para-fluorine position may alter electronic distribution compared to the meta-fluoro isomer in the target compound.
2-Oxo-N-(4-Sulfamoylphenyl)-2H-Chromene-3-Carboxamide
  • Structure: Contains a sulfamoylphenyl group and a ketone (oxo) instead of an imino group at position 2 .
  • The sulfamoyl group improves water solubility, a property absent in the hydrophobic 2,4-dimethylphenyl substituent .
Amitraz Derivatives
  • Structure: Amitraz (N'-(2,4-dimethylphenyl)-N-{[(2,4-dimethylphenyl)imino]methyl}-N-methylmethanimidamide) shares the 2,4-dimethylphenyl group but lacks the chromene backbone .
  • Key Differences: Amitraz’s non-chromene structure correlates with its acaricidal activity, suggesting that the chromene core in the target compound may offer distinct pharmacological pathways .
Antifungal Activity
  • Target Compound: No direct data available, but structurally related chromenes (e.g., ethyl 4-((ethoxycarbonyl)(cyano)methyl)-2-amino-6-bromo-4H-chromene-3-carboxylate) exhibit MIC values ≤100 μg/mL against Botrytis cinerea .
  • 2-Imino-N-phenyl-2H-chromene-3-carboxamide Derivatives: Synthesized pyrimidine hybrids show moderate antifungal activity (e.g., 50% inhibition at 50 μg/mL) .
  • Alternaric Acid: A non-chromene compound with 64.3% inhibition of B. cinerea at 0.1 μg/mL , suggesting chromenes may require higher concentrations for similar efficacy.

Physicochemical Properties

Compound Molecular Formula Substituents Solubility Key Functional Groups
Target Compound C24H20FN3O2 3-Fluorophenyl, 2,4-dimethylphenyl Low (hydrophobic) Imino, carboxamide
2-Imino-N-phenyl-2H-chromene-3-carboxamide C16H12N2O2 Phenyl Moderate Imino, carboxamide
N-Acetyl-4-fluoro derivative C18H13FN2O3 4-Fluorophenyl, acetyl Moderate Imino, acetyl carboxamide
2-Oxo-N-(4-sulfamoylphenyl) derivative C16H12N2O5S Sulfamoylphenyl High Oxo, sulfonamide

Research Implications and Gaps

  • Synthetic Challenges : The steric bulk of 2,4-dimethylphenyl may complicate synthetic modifications compared to smaller substituents .
  • Data Limitations : Direct biological data for the target compound are absent in the provided evidence, necessitating further in vitro studies.

Biological Activity

(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide, identified by CAS number 1327179-66-7, is a complex organic compound with significant potential in various fields including chemistry, biology, and medicine. Its unique molecular structure, which includes a chromene core along with distinct phenyl and fluorophenyl substituents, contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC24_{24}H19_{19}FN2_{2}O2_{2}
Molecular Weight386.4 g/mol
StructureChemical Structure

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, studies on related chromene derivatives have shown efficacy against various bacterial strains, highlighting their potential as antimicrobial agents .

Anticancer Activity

The potential anticancer properties of this compound are under investigation. Preliminary studies suggest that the chromene scaffold can interact with cellular pathways involved in cancer progression. For example, compounds with similar structures have been noted for their ability to inhibit tumor cell proliferation and induce apoptosis .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research on related chemical structures has demonstrated that they can inhibit pro-inflammatory cytokines and modulate inflammatory pathways, making them candidates for therapeutic applications in inflammatory diseases .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors involved in inflammation and cancer. The compound may exert its effects by:

  • Inhibiting Enzyme Activity : It may inhibit enzymes that play critical roles in inflammatory responses or cancer cell survival.
  • Modulating Gene Expression : The compound could influence the expression of genes associated with cell cycle regulation and apoptosis .

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial properties of chromene derivatives found that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Study 2: Anticancer Activity

In vitro studies on chromene derivatives similar to this compound revealed that these compounds could significantly reduce the viability of cancer cell lines through apoptosis induction and cell cycle arrest .

Study 3: Anti-inflammatory Mechanisms

Research has shown that certain chromene compounds can downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests their potential use in treating conditions characterized by chronic inflammation .

Q & A

Basic: What synthetic methodologies are employed for the synthesis of (2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide?

The synthesis of chromene-carboxamide derivatives typically involves cyclocondensation reactions. For example, substituted 2-imino-2H-chromene-3-carboxamide intermediates (similar to the target compound) are synthesized via refluxing substituted salicylaldehydes with N-aryl cyanoacetamides in ethanol, catalyzed by piperidine . Key steps include optimizing reaction time (6–8 hours) and temperature (80–90°C) to achieve yields of 70–85%. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the Z-isomer selectively .

Basic: How is the structural characterization of this compound performed?

Structural elucidation relies on a combination of:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR to confirm aromatic proton environments and imino (C=N) group presence. For example, the imino proton in analogous compounds resonates at δ 8.2–8.5 ppm .
    • IR spectroscopy to identify carbonyl (C=O, ~1680 cm⁻¹) and imine (C=N, ~1620 cm⁻¹) stretches .
  • Mass spectrometry (MS) for molecular ion ([M+H]⁺) verification .
  • X-ray crystallography (e.g., using SHELX programs) to resolve stereochemical ambiguities, particularly Z/E isomerism at the imino group .

Basic: What are the known biological activities of structurally related chromene-carboxamide derivatives?

Chromene-carboxamides exhibit diverse pharmacological properties:

  • Antitumor activity : Derivatives inhibit topoisomerase II and induce apoptosis in cancer cell lines (IC₅₀ = 2–10 μM) .
  • Antimicrobial effects : MIC values of 8–32 μg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .
  • Fluorescence applications : Chromene cores serve as optical probes for cellular imaging, leveraging their high quantum yields (Φ = 0.4–0.6) .

Advanced: What challenges exist in confirming the stereochemical configuration (Z/E isomerism) of the imino group?

The Z-configuration of the imino group is critical for bioactivity but challenging to confirm due to:

  • Dynamic equilibria : Solvent polarity and temperature can shift Z/E ratios in solution-phase NMR .
  • Crystallization limitations : Poor crystal habit often precludes X-ray analysis. Computational methods (DFT geometry optimization) are used to predict stable conformers, with Z-isomers typically 5–10 kcal/mol more stable than E-forms due to reduced steric hindrance .
  • Nuclear Overhauser Effect (NOE) : 2D-NOESY experiments detect spatial proximity between the imino proton and chromene methyl groups to infer Z-configuration .

Advanced: How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Discrepancies often arise from:

  • Poor pharmacokinetics : Low solubility (logP > 5) limits bioavailability. Formulation strategies (e.g., PEGylation or nanoemulsions) improve absorption .
  • Metabolic instability : Phase I metabolites (e.g., hydroxylation at the 3-fluorophenyl ring) may lack activity. Deuterating labile positions (e.g., C-D bonds) can enhance metabolic resistance .
  • Off-target effects : Proteome-wide affinity profiling (e.g., using thermal shift assays) identifies unintended targets, guiding structural refinements .

Advanced: What computational strategies are used to predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Glide screens against crystallographic targets (e.g., EGFR kinase). The chromene core often occupies hydrophobic pockets, while the carboxamide forms hydrogen bonds with catalytic residues .
  • Molecular Dynamics (MD) simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns trajectories) and identifies critical residue interactions (e.g., π-π stacking with Phe831 in EGFR) .
  • QSAR modeling : 2D/3D descriptors (e.g., molar refractivity, polar surface area) correlate structural features with IC₅₀ values, guiding lead optimization .

Advanced: How are solvent effects managed in optimizing reaction yields for chromene-carboxamide synthesis?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance imine formation but may promote side reactions. Ethanol/water mixtures balance reactivity and solubility .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 6 hours) and improves yields by 15–20% through uniform heating .
  • Green chemistry approaches : Ionic liquids (e.g., [BMIM]BF₄) enable catalyst recycling, reducing waste (E-factor < 5) .

Advanced: What analytical methods resolve discrepancies in purity assessments?

  • HPLC-DAD/MS : Detects trace impurities (<0.1%) co-eluting with the main peak. Gradient elution (ACN/0.1% formic acid) separates diastereomers .
  • Elemental analysis : Validates purity (>99%) by matching experimental vs. theoretical C/H/N ratios (±0.3%) .
  • Thermogravimetric analysis (TGA) : Confirms absence of solvent residues (weight loss < 1% below 150°C) .

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